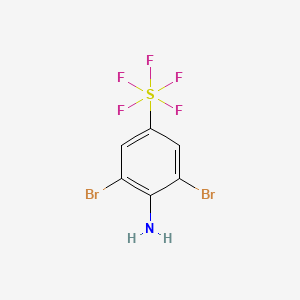![molecular formula C22H23NO5 B6171136 (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxymethyl)pyrrolidine-2-carboxylic acid CAS No. 2580090-77-1](/img/no-structure.png)
(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxymethyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.4 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the addition of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the carboxylic acid. The Fmoc group is then removed, and the carboxylic acid is activated for coupling with the methoxymethylamine. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "L-proline", "9H-fluorene-9-methanol", "Methoxymethylamine", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "Triethylsilane (TES)", "Trifluoroacetic acid (TFA)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Magnesium sulfate (MgSO4)" ], "Reaction": [ "Protection of the amine group of L-proline with TES in DCM", "Addition of Fmoc-OSu to the carboxylic acid of the protected L-proline in DMF with DIPEA as a base", "Removal of the Fmoc group with TFA in DCM", "Activation of the carboxylic acid with DIC in DMF", "Coupling of the activated carboxylic acid with methoxymethylamine in DMF with DIPEA as a base", "Deprotection of the TES group with TFA in DCM", "Purification of the crude product with ethyl acetate", "Neutralization of the product with NaHCO3", "Extraction of the product with DCM", "Drying of the organic layer with MgSO4", "Evaporation of the solvent to yield the final product" ] } | |
Número CAS |
2580090-77-1 |
Fórmula molecular |
C22H23NO5 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO5/c1-27-12-14-10-20(21(24)25)23(11-14)22(26)28-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,20-/m0/s1 |
Clave InChI |
ILBWCPXUZRKDMY-XOBRGWDASA-N |
SMILES isomérico |
COC[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canónico |
COCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



